2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in several types of cancer, and inhibiting this target can potentially treat these cancers .
Mode of Action
This compound interacts with its target, KRAS G12C, through a covalent bond . This covalent interaction leads to the inhibition of KRAS G12C, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway . This pathway is crucial for cell growth and division, and its disruption can lead to the death of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By inhibiting KRAS G12C, the compound prevents the growth and division of cancer cells, potentially leading to their death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation in various cell types. Additionally, it affects key signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a vital role in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence apoptotic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another method includes the condensation of 2-aminopyridine with aldehydes, followed by trifluoromethylation . These reactions typically occur under mild conditions and are tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, a one-pot three-component method using 2-aminopyridine, substituted phenacyl bromides, and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions has been described . This method offers good to excellent yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical scavengers, and UV absorption spectroscopic studies . The reactions often occur under mild conditions and are tolerant of various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .
Comparison with Similar Compounds
2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: This compound has a similar structure but features a pyrazine ring instead of a pyridine ring.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound includes a chlorine atom in addition to the trifluoromethyl group.
The uniqueness of this compound lies in its specific trifluoromethylation pattern and the resulting chemical properties and biological activities.
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYILVDGCNPKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452981 | |
Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-12-2 | |
Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyridines?
A1: The research primarily highlights a novel synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridines utilizing the reaction between pyridinium alkoxycarbonylmethylides and trifluoroacetonitrile [, ]. This method offers control over the substituents on the imidazo[1,2-a]pyridine ring by varying the alkoxycarbonylmethylide precursor.
Q2: What is the significance of the reaction between pyridinium alkoxycarbonylmethylides and perfluoroalkanenitriles like trifluoroacetonitrile?
A2: This reaction is significant because it provides a direct and efficient method for synthesizing 2-(trifluoromethyl)imidazo[1,2-a]pyridines []. These compounds are valuable building blocks in organic synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold.
Q3: Can the reaction conditions influence the product distribution in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines?
A3: Yes, the research demonstrates that adjusting the reactant ratios (pyridinium alkoxycarbonylmethylide and perfluoroalkanenitrile) directly impacts the yield of desired products []. For instance, using an excess of trifluoroacetonitrile can lead to the preferential formation of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide, a byproduct, instead of the target 2-(trifluoromethyl)imidazo[1,2-a]pyridine.
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